CM764 vs. Sigma-1 Selective Antagonists: Distinct Receptor Selectivity Profile Determines Metabolic Outcome
CM764 exhibits a unique selectivity profile that distinguishes it from both sigma-1-selective antagonists (e.g., S1RA, PD144418) and cytotoxic sigma-2 agonists. While S1RA demonstrates high sigma-1 affinity (Ki=17 nM) with negligible sigma-2 binding (Ki>1000 nM) , and PD144418 displays extreme sigma-1 selectivity (Ki=0.08 nM vs. 1377 nM at σ2) , CM764 binds sigma-2 receptors with ~25-fold selectivity over sigma-1 receptors (Ki: 3.5 nM vs. 86.6 nM) [1]. This sigma-2 bias is essential for eliciting the metabolic stimulation phenotype observed in SK-N-SH cells, which sigma-1-selective ligands fail to induce.
| Evidence Dimension | Receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | σ1: 86.6 ± 2.8; σ2: 3.5 ± 0.9 |
| Comparator Or Baseline | S1RA: σ1 Ki=17 nM, σ2 Ki>1000 nM ; PD144418: σ1 Ki=0.08 nM, σ2 Ki=1377 nM |
| Quantified Difference | CM764 shows 25-fold σ2 selectivity; S1RA shows >58-fold σ1 selectivity; PD144418 shows >17,000-fold σ1 selectivity |
| Conditions | Radioligand binding in rat liver membranes; [3H](+)-pentazocine for σ1, [3H]-DTG with (+)-pentazocine mask for σ2 [1] |
Why This Matters
Procurement of CM764 is justified only when sigma-2 biased metabolic activation—not sigma-1 antagonism—is the experimental objective.
- [1] Nicholson H, et al. J Pharmacol Exp Ther. 2016 Feb;356(2):232-43. View Source
